Product packaging for Solubilised Vat Violet 2(Cat. No.:CAS No. 10126-91-7)

Solubilised Vat Violet 2

Cat. No.: B592974
CAS No.: 10126-91-7
M. Wt: 599.39
InChI Key: GFMWBJZNTZXINT-UHFFFAOYSA-L
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Description

Historical Trajectory and Evolution of Solubilised Vat Dyes in Chemical Research

The journey of vat dyes spans from ancient natural colorants to complex synthetic molecules. blogspot.com Historically, vat dyeing was a fermentation-based process in large wooden vessels, which is where the name "vat" originates. blogspot.comtextilelearner.net Natural dyes like indigo (B80030), known since antiquity, and Tyrian purple, extracted from shellfish, were among the earliest forms of vat dyes. blogspot.com These dyes are inherently insoluble in water and require a reduction process, known as "vatting," to convert them into a water-soluble "leuco" form that can penetrate textile fibers. blogspot.comslideshare.net

The modern era of vat dyes began in 1901 with René Bohn's synthesis of Indanthrene at BASF, marking a pivotal shift from natural to synthetic colorants. ebsco.com This innovation spurred the development of a vast array of synthetic vat dyes with superior durability and a wider color palette. ebsco.com However, the application of traditional vat dyes remained a complex, multi-step process involving alkaline reducing agents. slideshare.net

To simplify this process, solubilised vat dyes were developed. These are water-soluble derivatives, typically sulfate (B86663) esters of the leuco form of the parent vat dye. p2infohouse.org This innovation eliminated the need for the initial vatting step on the factory floor, allowing for more straightforward application methods. p2infohouse.orgtaylorfrancis.com After application to the textile, the original insoluble vat dye is regenerated within the fiber through an oxidation process, ensuring the characteristic high fastness properties are retained. p2infohouse.orgscribd.com

Academic Significance and Contemporary Research Landscape of Solubilised Vat Violet 2

This compound, as a member of this advanced class of dyes, holds specific academic interest. Its primary value lies in its application in dyeing and printing, particularly on cellulosic fibers like cotton, as well as on silk and wool. worlddyevariety.com The compound provides a brilliant reddish-purple hue and demonstrates high affinity and good levelness on cotton fabrics. worlddyevariety.comworlddyevariety.com

Contemporary research continues to explore the application and properties of solubilised vat dyes. Studies have investigated their use in single-bath dyeing processes for polyester-cotton blends, highlighting their versatility. taylorfrancis.comresearchgate.net Research has also delved into novel fixation techniques, such as using light to develop the dye, which points towards the development of "smart textiles" that respond to environmental stimuli. ekb.egresearchgate.net The synthesis of these dyes, involving the sulfation of the leuco form of the parent vat dye, remains a subject of study to optimize yields and reduce environmental impact.

The chemical properties of this compound are well-defined. It is a purple powder that dissolves in water to form a reddish-purple solution. worlddyevariety.com It is generally stable to light and acid but insoluble in ethanol (B145695) and other organic solvents. worlddyevariety.com

Table 1: Chemical and Physical Properties of this compound

Property Value
C.I. Name This compound, 73386 worlddyevariety.com
CAS Registry Number 10126-91-7 worlddyevariety.com
Molecular Formula C₁₈H₁₂Cl₂Na₂O₈S₄ worlddyevariety.com
Molecular Weight 599.42 g/mol worlddyevariety.com
Physical Appearance Purple powder worlddyevariety.com

This table is interactive. Click on the headers to sort the data.

Classification and Structural Context within Thioindigo (B1682309) Derivatives

This compound belongs to the thioindigo class of dyes. worlddyevariety.com Thioindigo dyes are derivatives of indigo in which the nitrogen atoms are replaced by sulfur atoms. cymitquimica.com This structural modification influences the color and properties of the dye. The parent compound, Vat Violet 2 (C.I. 73385), is a chlorinated thioindigo derivative. worlddyevariety.com

The synthesis of this compound involves the treatment of the leuco form of C.I. Vat Violet 2 with a sulfonating agent, such as chlorosulfonic acid in the presence of pyridine (B92270). worlddyevariety.com This process converts the hydroxyl groups of the leuco form into sulfate ester groups, rendering the molecule water-soluble.

Table 2: Structural and Manufacturing Details

Feature Description
Parent Dye C.I. Vat Violet 2 (C.I. 73385) worlddyevariety.com
Chemical Class Thioindigo worlddyevariety.com

| Synthesis Method | Sulfation of the leuco form of the parent vat dye. worlddyevariety.com |

This table is interactive. Click on the headers to sort the data.

The study of thioindigo derivatives is an active area of chemical research, with investigations into their synthesis, photoswitching properties, and potential applications in materials science and organic electronics. google.comgoogle.comrsc.org The halogen-substituted thioindigo derivatives, in particular, are noted for being strong, brilliant pigments with excellent fastness properties. google.com The interaction of thioindigo dyes with inorganic host materials has also been explored, revealing potential applications as sensors. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10Cl2Na2O8S4 B592974 Solubilised Vat Violet 2 CAS No. 10126-91-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;[5-chloro-2-(5-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O8S4.2Na/c1-7-3-9(19)5-11-13(27-31(21,22)23)17(29-15(7)11)18-14(28-32(24,25)26)12-6-10(20)4-8(2)16(12)30-18;;/h3-6H,1-2H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMWBJZNTZXINT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1SC(=C2OS(=O)(=O)[O-])C3=C(C4=C(S3)C(=CC(=C4)Cl)C)OS(=O)(=O)[O-])Cl.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2Na2O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Intermediate Chemistry

The foundation of Solubilised Vat Violet 2 lies in the synthesis of its water-insoluble parent compound, an isoviolanthrone (B85859) derivative, which is then chemically modified to create the soluble sulfate (B86663) ester.

The parent compound of this compound is based on the isoviolanthrone structure (also known as isodibenzanthrone). The synthesis of this complex polycyclic aromatic ketone is a significant undertaking, typically starting from the simpler aromatic hydrocarbon, benzanthrone (B145504). The process generally involves two key stages: the dimerization of benzanthrone and the subsequent cyclization of the resulting intermediate.

The primary route involves an alkali fusion of benzanthrone. In this process, benzanthrone is heated with a strong alkali, such as potassium hydroxide, often in the presence of a solvent like an alcohol. This reaction proceeds through the formation of 4,4'-bibenzanthronyl, which then undergoes an intramolecular cyclization to form the violanthrone (B7798473) and isoviolanthrone isomers. The reaction conditions, particularly temperature and the choice of alkali, can influence the ratio of the isomers produced. For instance, alcoholic alkali fusion at lower temperatures tends to favor the formation of other violanthrone isomers, while high-temperature alkali fusion is used for synthesizing the desired violanthrone structure.

Oxidative Coupling: Two molecules of benzanthrone are coupled to form 4,4'-dibenzanthronyl.

Alkaline Fusion/Cyclization: The dibenzanthronyl intermediate is subjected to a caustic fusion, causing an intramolecular condensation that results in the formation of the isoviolanthrone ring system.

Vat dyes, including the isoviolanthrone parent compound, are characterized by their insolubility in water. To create the solubilised form, the dye must be converted into a water-soluble derivative that can be easily reverted to the original insoluble pigment after application to a substrate. This is achieved by transforming the dye into its leuco sulfuric acid ester. p2infohouse.org

The process, often referred to as the "Indigosol" process after the first commercialized products, involves two critical steps that are typically performed concurrently:

Reduction: The parent vat dye, which contains a quinonoid structure with keto (-C=O) groups, is reduced to its soluble leuco form. In this state, the keto groups are converted to hydroxyl (-C-OH) groups.

Esterification (Sulfation): The hydroxyl groups of the transient leuco form are then immediately esterified with a sulfonating agent.

The common industrial method involves treating the parent vat dye with a sulfur trioxide-pyridine complex (SO₃·C₅H₅N) in the presence of a reducing metal like iron or copper powder. rangudhyog.comgoogle.com The metal reduces the vat dye to its leuco form, which is then esterified by the sulfur trioxide complex. The reaction mixture is subsequently drowned in an aqueous alkaline solution, such as sodium carbonate, to neutralize excess acid and convert the acidic sulfate ester into its stable and water-soluble sodium salt. google.com The final product is the disodium (B8443419) salt of the leuco sulfuric ester of the isoviolanthrone dye. rangudhyog.com

Advanced Synthetic Approaches for this compound

Research and development in dye chemistry have led to advanced methodologies aimed at improving the efficiency, yield, and environmental profile of this compound synthesis.

The synthesis of leuco sulfuric esters relies on the simultaneous reduction and esterification of the parent dye. The use of metals such as iron, copper, or zinc is crucial to this process, where they function as catalysts for the reduction step. rangudhyog.com These tertiary nitrogen bases first form a complex addition product with the esterifying reagent (e.g., chlorosulfonic acid or sulfur trioxide). The vat dye and the reducing metal are added to this mixture, initiating the concurrent reduction and esterification. google.com

The metal facilitates the transfer of electrons to the vat dye, converting the quinone system to the hydroquinone (B1673460) (leuco) form. This reduced intermediate is highly reactive towards the sulfonating agent present in the reaction medium. The catalytic cycle allows for the efficient conversion of the insoluble pigment into the leuco-ester precursor without the need to pre-reduce the dye in a separate, often unstable, vatting step. It is also possible to first prepare the leuco compound by catalytic reduction and then esterify it. google.com

The yield and purity of the final solubilised dye are highly dependent on the precise control of reaction parameters. Key variables include temperature, reaction time, pH during workup, and the purity of reagents. Patents describing the preparation of leuco sulfuric esters of various anthraquinonoid vat dyes reveal that high yields (often between 90% and 99%) are achievable under optimized conditions. google.com

The "drowning" step, where the reaction mixture is added to an aqueous solution, is critical for isolating the product. The temperature of this solution is carefully controlled (e.g., to 35°C) to ensure proper precipitation and handling. google.com The composition of this aqueous solution, containing reagents like sodium carbonate for neutralization and sodium chloride or sodium sulfate for "salting out," is adjusted to maximize the recovery of the ester salt while removing impurities. google.com The duration of the esterification reaction itself is also a key parameter, with examples showing reaction times ranging from 3 to 12 hours to ensure complete conversion. google.com

Table 1: Parameters for Optimization of Solubilised Vat Dye Synthesis google.com
ParameterCondition/ReagentPurposeReported Yield
Reaction Time3 - 12 hoursEnsures complete esterification of the leuco dye intermediate.90 - 99%
Neutralization AgentSodium Carbonate (Na₂CO₃)Neutralizes excess sulfonating reagent and converts the product to the sodium salt.
Salting-Out AgentSodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄)Decreases the solubility of the product in the aqueous phase to improve precipitation and recovery.
Workup Temperature~35 - 40°COptimizes the physical form of the precipitate for efficient filtration and washing.

Traditional synthesis of solubilised vat dyes relies on reducing agents like sodium dithionite (B78146) (hydrosulfite), which can lead to environmental pollution through the generation of sulfite (B76179) and sulfate by-products in wastewater. researchgate.net Modern approaches focus on applying green chemistry principles to mitigate this impact, primarily by targeting the reduction step.

A key area of innovation is the replacement of sodium dithionite with more environmentally benign reducing agents. researchgate.net Research has demonstrated the viability of organic and natural alternatives, including:

Glucose-based systems: Utilizing the reducing properties of sugars in an alkaline medium. autumnchem.com

Thiourea dioxide: A more stable and efficient reducing agent that generates less sulfur-based waste. autumnchem.com

Natural Extracts: Plant-derived extracts from sources such as apples, henna root, and pineapple bark have been investigated as renewable and biodegradable reducing agents. researchgate.netresearchgate.net

These green alternatives aim to reduce the chemical oxygen demand (COD) and biochemical oxygen demand (BOD) of the effluent from dye synthesis and application, thereby lowering wastewater treatment costs. researchgate.net Furthermore, the use of catalytic hydrogenation presents another ecologically attractive pathway, avoiding the use of stoichiometric chemical reductants altogether. researchgate.net These sustainable routes represent a significant step towards minimizing the environmental footprint of this compound production.

Mechanistic Investigations of Solubilisation Reactions

The solubilisation of Vat Violet 2, an anthraquinone (B42736) derivative, hinges on the reduction of its carbonyl groups to form a leuco compound, which is then esterified. This process transforms the insoluble quinone structure into a water-soluble sodium salt of a sulfuric acid ester. blogspot.comebsco.com The stability and formation of this solubilised dye are governed by intricate reaction mechanisms, kinetics, and thermodynamics.

The conversion of the insoluble vat dye into its soluble leuco form is a reduction reaction that is a prerequisite for the subsequent esterification. textilelearner.net This "vatting" process is a thermodynamically driven reaction, but its rate is of critical importance in synthesis. The kinetics of this heterogeneous reaction are influenced by factors such as the particle size of the dye, the concentration of the reducing agent, and temperature.

Kinetics : The rate of leuco compound formation is often described by pseudo-first-order kinetics with respect to the dye concentration, especially when the reducing agent is in significant excess. The reaction rate is heavily influenced by the available surface area of the dye particles; finer particles lead to a faster reaction. p2infohouse.org The exhaustion process onto a substrate, which follows solubilisation, is characterized by a rapid initial uptake followed by a much slower diffusion phase. sdc.org.uk

Thermodynamics : The reduction process is characterized by a negative Gibbs free energy change (ΔG), indicating a spontaneous reaction under appropriate alkaline and reducing conditions. The redox potential required for the reduction of most anthraquinoid dyes is in the range of -800 to -1000 mV.

Table 1: Factors Influencing Leuco Compound Formation Kinetics

ParameterEffect on Reaction RateScientific Rationale
Temperature Increases rateProvides activation energy for the reduction reaction.
Particle Size Smaller particles increase rateIncreases the surface area available for the reducing agent to act upon. p2infohouse.org
Reducing Agent Conc. Increases rate up to a pointHigher concentration increases the probability of effective collisions with dye molecules.
pH (Alkalinity) Increases rateFacilitates the dissolution of the leuco-acid form into the soluble sodium salt. textilelearner.net

Role of Reducing Agents and Electrolytes in Solution Stability

The stability of the solubilised leuco ester in solution is paramount for both its synthesis and subsequent application. This stability is maintained by a carefully balanced chemical environment, primarily controlled by reducing agents and electrolytes.

Reducing Agents : A sufficient excess of a reducing agent, typically sodium dithionite (hydrosulfite), is necessary to maintain a low redox potential in the solution. textilelearner.net This prevents the premature re-oxidation of the leuco compound back to its insoluble parent form by atmospheric oxygen. blogspot.com However, an excessive concentration of the reducing agent can lead to "over-reduction," a process that may irreversibly alter the dye's chromophore, leading to changes in the final shade. p2infohouse.org The stability of the reducing agent itself is also a factor; sodium dithionite decomposes more rapidly at higher temperatures. textilelearner.net

Electrolytes : Electrolytes, such as sodium chloride or sodium sulfate, are added to the solution to influence the ionic strength. blogspot.com While their primary role in dyeing is to promote the exhaustion of the dye onto the fiber by reducing the electrostatic repulsion between the anionic dye and the cellulosic substrate, in the context of the solubilised dye solution itself, electrolytes can impact the dye's solubility and aggregation state. High concentrations of electrolytes can sometimes lead to the aggregation of dye molecules, which can affect the solution's stability and performance.

Table 2: Key Components for Solution Stability

ComponentFunctionPotential Issues
Reducing Agent (e.g., Sodium Dithionite) Maintains low redox potential, prevents oxidation. textilelearner.netOver-reduction, decomposition at high temperatures. p2infohouse.org
Alkali (e.g., Sodium Hydroxide) Ensures solubility of the leuco form. textilelearner.netCan damage sensitive substrates (e.g., wool).
Electrolyte (e.g., Sodium Sulfate) Modulates ionic strength and dye affinity. blogspot.comCan cause dye aggregation at high concentrations.
Buffering Agents (e.g., Alkaline Salts) Prevent decomposition due to acid fumes during storage. blogspot.comMust be compatible with the overall system.

Hydrolysis and Oxidation Pathways of the Sulfate Ester

The solubilised form of Vat Violet 2, the sodium salt of the leuco sulfuric ester, is susceptible to degradation through hydrolysis and oxidation, which revert it to an insoluble state.

Hydrolysis : The sulfate ester bond can be cleaved by hydrolysis, particularly under acidic conditions. youtube.com This reaction is essentially the reverse of the esterification step and regenerates the leuco-acid form of the dye. The mechanism involves the protonation of the ester's oxygen atom, followed by a nucleophilic attack by water. youtube.com While stable in neutral or slightly alkaline solutions, exposure to acid fumes or a drop in pH can initiate this degradation pathway. blogspot.com

Oxidation : The leuco ester is sensitive to oxidation, which can be triggered by atmospheric oxygen or other oxidizing agents. blogspot.com This process converts the reduced hydroquinone form back to the original insoluble quinone structure of the vat dye. The stability against oxidation is a key characteristic of solubilised vat dyes, but it is not absolute. The process can be accelerated by factors such as exposure to light (photolysis), elevated temperatures (which can cause premature oxidation), and the presence of catalytic metal ions. blogspot.comresearchgate.netresearchgate.net The photofission of vat esters can proceed through a free-radical mechanism, generating the parent vat dye. researchgate.net

Methodologies for Ensuring Reproducibility in this compound Synthesis

Achieving a consistent, high-quality product in every batch of this compound synthesis requires stringent control over multiple process parameters. The goal is to ensure uniformity in color, solubility, and stability. enjoysulphurdyes.com

Reproducibility in the synthesis, which involves the simultaneous reduction and esterification of the parent vat dye, depends on several critical factors: google.com

Raw Material Quality Control : The purity of the initial Vat Violet 2 pigment is crucial. Impurities can interfere with the reduction and esterification reactions, leading to lower yields and off-shade products. Consistent particle size distribution of the starting pigment ensures a predictable reaction rate. p2infohouse.org

Control of Reaction Conditions :

Temperature : The temperature must be precisely controlled throughout the reaction. Deviations can alter the reaction kinetics, affect the stability of the reducing agent, and influence the solubility of reactants and products. idosi.org

Stoichiometry : The molar ratios of the vat dye, reducing metal (such as iron or copper), and the esterifying agent (like sulfur trioxide in a pyridine (B92270) complex) must be accurately maintained. google.com

Atmosphere : The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent unwanted oxidation by air. google.com

Post-Synthesis Processing :

Neutralization and Isolation : The process of "drowning" the reaction mixture in an aqueous alkaline solution must be standardized to neutralize acids and convert the ester to its sodium salt. google.com The temperature during this step must be kept low (e.g., below 40°C) to prevent decomposition of the product. google.com

Purification : Filtration to remove metal sludge and subsequent salting-out of the product must be performed under consistent conditions to ensure the final product's purity and physical form. google.com

Analytical Monitoring : In-process monitoring and final product testing are essential. Techniques like spectrophotometry can be used to determine the concentration of the soluble leuco form, ensuring the reaction has proceeded to completion. idosi.org Quality tests on the final product should include solubility checks, color strength analysis, and stability assessments. enjoysulphurdyes.com

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Analysis Techniques

Spectroscopy is fundamental to elucidating the molecular structure and electronic properties of Solubilised Vat Violet 2. Various techniques provide complementary information, from electronic transitions to the specific vibrations of chemical bonds.

UV-Visible Spectroscopy for Electronic Transitions and Solution Behavior

UV-Visible spectroscopy is a key technique for studying the electronic transitions within the dye's chromophore, which are responsible for its color. This compound dissolves in water to produce a "brilliant red light purple" solution, indicating strong absorption of light in the green-yellow portion of the visible spectrum, likely between 540-570 nm. worlddyevariety.com

The color originates from π→π* electronic transitions within the extensive conjugated system of the thioindigo (B1682309) core. While specific experimental spectra for the solubilized form are not widely published, extensive research on the parent thioindigo chromophore provides significant insight. Pristine thioindigo exhibits a strong absorption maximum (λmax) around 547 nm. rsc.org The electronic properties are influenced by substituents on the aromatic rings and the solvent environment. nih.gov

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have proven highly accurate in predicting the visible spectra of thioindigo derivatives. nih.gov Such calculations for this compound would model the π→π* transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), correlating the energy gap to the observed color. The presence of the sulfate (B86663) ester groups in the leuco form alters the electronic structure compared to the parent keto-form, but the fundamental chromophore responsible for the color remains the thioindigo skeleton.

Table 1: Expected UV-Visible Spectroscopic Data for this compound

Parameter Expected Value/Characteristic Basis of Information
Solvent Water Product Information worlddyevariety.com
Solution Color Red-light Purple Product Information worlddyevariety.com
Predicted λmax ~540 - 570 nm Inferred from solution color and data on the parent thioindigo chromophore. worlddyevariety.comrsc.org
Electronic Transition π→π* Fundamental property of indigoid chromophores. nih.gov

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the molecular vibrations of a compound. For this compound, these techniques can confirm the key structural features of the thioindigo core and the solubilizing sulfate groups.

Studies on the parent Vat Violet 2 (thioindigo) have assigned the characteristic vibrational modes. researchgate.netresearchgate.netnih.gov The most prominent band in the IR spectrum of thioindigo is the C=O stretching vibration, typically found near 1655 cm⁻¹. researchgate.net Raman spectroscopy, which is highly sensitive to the non-polar C=C double bond of the central chromophore, shows a strong signal for this vibration. researchgate.netcsic.es Other key vibrations include those from the aromatic rings (C-H and C=C stretching) and the C-S bonds within the thiophene (B33073) rings. publish.csiro.aucapes.gov.br

For the solubilized form, the spectra would be distinguished by the absence of the C=O keto group band and the appearance of very strong, characteristic bands for the sulfate ester groups (O-SO₃⁻). These include asymmetric and symmetric stretching vibrations of the S=O and S-O bonds.

Table 2: Predicted Key Vibrational Modes for this compound

Wavenumber (cm⁻¹) Assignment Spectroscopic Technique
~3100 - 3000 Aromatic C-H Stretch IR & Raman
~1600 - 1450 Aromatic C=C Ring Stretch IR & Raman
~1450 - 1350 Methyl (CH₃) Bending IR
~1270 - 1200 S=O Asymmetric Stretch (Sulfate) IR (Strong)
~1100 - 1000 S-O Symmetric Stretch (Sulfate) IR (Strong)
~800 - 700 C-S Stretch IR & Raman
~750 - 650 C-Cl Stretch IR
< 200 Lattice Phonon Modes (Solid State) Raman csic.esresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

The ¹H NMR spectrum would feature signals in the aromatic region corresponding to the protons on the benzene (B151609) rings. Due to the substitution pattern (chlorine and methyl groups), these protons would appear as distinct singlets or doublets with chemical shifts influenced by the electron-withdrawing/donating nature of the substituents. A sharp singlet corresponding to the two methyl (CH₃) groups would also be present. The protons of the central C-H bonds of the leuco form would appear as a distinct signal.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methyl carbons, and the carbons of the central double bond. Computational methods can be used to predict these chemical shifts with good accuracy. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Structural Unit Predicted Chemical Shift (ppm) Notes
¹H Aromatic Protons (Ar-H) 7.0 - 8.0 Shifts depend on exact position relative to Cl and S atoms.
Methyl Protons (-CH₃) 2.0 - 2.5 Expected to be a sharp singlet.
Leuco Central Protons (-CH-) 5.0 - 6.0 Approximate shift for the reduced central carbons.
¹³C Aromatic Carbons 110 - 140 Includes carbons bonded to H, Cl, S, and other carbons.
Central C=C Carbons 120 - 135 Core of the chromophore.
Methyl Carbons (-CH₃) 15 - 25 Aliphatic region.

Note: Predicted shifts are estimates based on standard values for similar functional groups and may vary depending on solvent and precise molecular conformation. sysu.edu.cn

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. acs.org For a large, ionic compound like this compound (MW ≈ 599.4 g/mol ), soft ionization techniques such as Electrospray Ionization (ESI-MS) are most appropriate. epa.gov

In ESI-MS, the analysis would likely reveal multiply charged ions due to the presence of two sodium sulfate groups. Common observable ions would include the doubly charged anion [M-2Na]²⁻ and the singly charged anion [M-Na]⁻. High-resolution mass spectrometry would allow for the precise determination of the elemental composition, confirming the molecular formula C₁₈H₁₂Cl₂Na₂O₈S₄.

Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, providing structural clues. Predictable fragmentation pathways would include the neutral loss of sulfur trioxide (SO₃) from the sulfate ester groups and cleavage of the sulfur-oxygen bond. Further fragmentation could involve the cleavage of the central C=C bond, breaking the molecule into two symmetric halves. acs.orgacs.org

Table 4: Predicted Ions in ESI-Mass Spectrometry of this compound

m/z (Daltons) Ion Formula Ion Type Notes
~576.9 [C₁₈H₁₂Cl₂NaO₈S₄]⁻ [M-Na]⁻ Singly charged molecular ion.
~277.0 [C₁₈H₁₂Cl₂O₈S₄]²⁻ [M-2Na]²⁻ Doubly charged molecular ion.
~496.9 [C₁₈H₁₂Cl₂NaO₅S₃]⁻ [M-Na-SO₃]⁻ Loss of one sulfur trioxide unit.
~416.9 [C₁₈H₁₂Cl₂NaO₂S₂]⁻ [M-Na-2SO₃]⁻ Loss of two sulfur trioxide units.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and single-crystal X-ray crystallography are the definitive methods for determining the three-dimensional structure of a compound in the solid state, including precise bond lengths, bond angles, and intermolecular packing interactions.

While specific crystallographic data for this compound (C.I. 73386) has not been publicly reported, extensive studies on the parent Vat Violet 2 (thioindigo) have been conducted. rsc.orgcsic.es These studies reveal that the thioindigo molecule is nearly planar in its stable trans configuration and packs in a herringbone arrangement in the crystal lattice. csic.es Different polymorphs (α and β forms) of thioindigo have been identified, which possess distinct crystal packing and can be differentiated by their low-frequency Raman spectra and powder XRD patterns. csic.es

For this compound, a crystalline solid would likely exhibit a complex packing arrangement influenced by the bulky sodium sulfate groups and electrostatic interactions. An XRD analysis would provide information on the crystal system, unit cell dimensions, and the spatial arrangement of the molecules, including the conformation of the thioindigo core and the coordination around the sodium ions.

Integration of Computational and Theoretical Spectroscopy with Experimental Data

Computational chemistry is a vital partner to experimental spectroscopy, providing a theoretical framework to interpret and predict spectral data. grafiati.com For complex molecules like this compound, methods based on Density Functional Theory (DFT) are particularly powerful. researchgate.netnih.gov

UV-Visible Spectra: TD-DFT calculations can accurately predict the λmax and oscillator strengths of electronic transitions, helping to assign the observed bands to specific HOMO→LUMO or other orbital transitions. nih.govresearchgate.netscispace.com This allows researchers to understand how chemical modifications affect the color of the dye.

Vibrational Spectra: DFT calculations can compute the harmonic vibrational frequencies and intensities for both IR and Raman spectra. researchgate.netnih.gov By comparing the calculated spectrum with the experimental one, each band can be confidently assigned to a specific molecular motion (e.g., a C=C stretch or a CH₃ bend). This is crucial for interpreting subtle spectral shifts that occur due to intermolecular interactions or changes in conformation. researchgate.net

NMR Spectra: DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. nih.gov This aids in the assignment of complex spectra and helps to resolve structural ambiguities.

Structure and Energetics: Computational models can optimize the geometry of the molecule, determine the relative stability of different isomers (e.g., cis vs. trans), and map out potential energy surfaces for chemical reactions or photoisomerization processes. researchgate.netacs.org

The synergy between these computational tools and experimental measurements provides a comprehensive understanding of the structure and properties of this compound, from its fundamental electronic and vibrational characteristics to its behavior in different environments. nsf.gov

Mechanistic Studies of Dyeing and Material Interaction

Adsorption Mechanisms of Solubilised Vat Dyes on Substrate Materials

The application of solubilised vat dyes, such as Solubilised Vat Violet 2, to textile substrates is a complex process governed by the principles of adsorption. This initial phase of dyeing involves the movement and attachment of soluble dye molecules from the dyebath onto the surface of the fibers.

Kinetics and Thermodynamics of Dye Uptake

The rate and extent of dye adsorption are critical factors influencing the final quality of the dyed material. The study of dyeing kinetics and thermodynamics provides a quantitative understanding of these processes.

The uptake of solubilised vat dyes by textile fibers is influenced by several factors, including temperature, dye concentration, and the presence of electrolytes. sciencepub.net Generally, an increase in temperature initially accelerates the rate of dye uptake. researchgate.net However, excessively high temperatures can lead to lower equilibrium dye uptake due to the exothermic nature of the adsorption process for some dye-fiber systems. researchgate.net

The addition of electrolytes, such as sodium chloride or sodium sulphate, to the dyebath is a common practice to enhance dye uptake. sciencepub.net The salt helps to overcome the electrostatic repulsion between the anionic dye molecules and the similarly charged surface of cellulosic fibers in alkaline conditions. sciencepub.net Research has shown that increasing the salt concentration generally leads to a significant increase in the amount of dye adsorbed onto the fiber, up to a certain point where the effect plateaus. sciencepub.net

The dyeing process can be described by various kinetic models, such as the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model often provides a better fit for the experimental data, suggesting that the rate-limiting step may be a chemical adsorption process. sciencepub.net Thermodynamic parameters, including the standard affinity (Δμ°), enthalpy of dyeing (ΔH°), and entropy of dyeing (ΔS°), are crucial for understanding the spontaneity and nature of the dyeing process. A negative ΔH° indicates an exothermic process, while a negative ΔS° suggests a more ordered arrangement of dye molecules on the fiber surface. researchgate.net

Table 1: Factors Influencing the Kinetics and Thermodynamics of Solubilised Vat Dye Uptake

ParameterInfluence on Dye UptakeSupporting Evidence
Temperature Initially increases the rate of dyeing, but can decrease the equilibrium uptake for exothermic processes. researchgate.netresearchgate.netHigher temperatures increase the kinetic energy of dye molecules, facilitating faster diffusion. However, for exothermic adsorption, equilibrium shifts towards desorption at higher temperatures. researchgate.netresearchgate.net
Electrolyte Concentration Increases dye uptake by reducing electrostatic repulsion between the dye and fiber. sciencepub.netThe addition of salts like sodium sulphate enhances the adsorption of anionic dyes on cellulosic fibers. sciencepub.net
Dye Concentration Higher initial dye concentration generally leads to increased dye uptake until fiber saturation is reached. sciencepub.netThe driving force for diffusion is the concentration gradient between the dyebath and the fiber.
pH Influences the surface charge of the fiber and the stability of the solubilised dye.The pH of the dyebath can affect the ionization of both the dye molecules and the functional groups on the fiber surface, thereby influencing their interaction. cdmf.org.br

Influence of Substrate Morphology and Surface Chemistry on Adsorption Affinity

The physical and chemical characteristics of the substrate play a pivotal role in determining the adsorption affinity of solubilised vat dyes.

The surface chemistry of the substrate is equally important. For cellulosic fibers like cotton, the presence of hydroxyl groups allows for the formation of hydrogen bonds and van der Waals forces with the dye molecules. rsc.org The surface of natural cellulosic fibers typically carries a negative charge in aqueous solutions, which can repel anionic dye molecules. sciencepub.net This repulsion is overcome by the addition of electrolytes. sciencepub.net

The affinity of solubilised vat dyes for cellulosic fibers is generally considered to be low compared to their insoluble parent vat dyes. scribd.com This lower affinity necessitates the use of high electrolyte concentrations to promote exhaustion of the dye from the bath onto the fiber. scribd.com In contrast, these dyes often exhibit a greater affinity for protein fibers like wool and silk. researchgate.net

In-Fiber Transformation and Fixation Mechanisms of this compound

Following adsorption, the soluble dye molecules within the fiber must be converted back to their original insoluble pigment form to ensure high fastness properties. This transformation involves a two-step process of hydrolysis and oxidation.

Acid Hydrolysis Pathways within Fibrous Substrates

Solubilised vat dyes are essentially leuco-esters of the parent vat dye, typically in the form of a sulphuric acid ester. rsc.org To regenerate the insoluble vat dye, the ester linkage must be cleaved. This is achieved through acid hydrolysis. scribd.comresearchgate.net

The dyed substrate is treated with an acidic solution, often containing an oxidizing agent. The acid catalyzes the hydrolysis of the sulphate ester groups, releasing the leuco form of the vat dye within the fiber matrix. researchgate.net The efficiency of this hydrolysis step is crucial for the complete development of the final color. In some cases, particularly in the absence of oxygen, the removal of the sulphate groups occurs solely through hydrolysis. researchgate.net

Oxidation Processes for Insoluble Pigment Regeneration within Matrices

Once the leuco form of the vat dye is generated within the fiber, it must be oxidized to regenerate the insoluble parent pigment. textilelearner.nettextilelearner.net This oxidation step is what "fixes" the dye within the fiber, leading to the excellent fastness properties characteristic of vat dyes. textilelearner.net

Oxidation can be achieved through various methods:

Air Oxidation: Exposing the material to the atmosphere allows for oxidation by atmospheric oxygen. textilelearner.net

Chemical Oxidation: The use of chemical oxidizing agents such as sodium perborate, hydrogen peroxide, or sodium nitrite (B80452) in an acidic medium is common in industrial processes to ensure rapid and complete oxidation. textilelearner.nettextilelearner.netresearchgate.net

Research has shown that when oxygen is present during the development process with acidic nitrous acid solutions, the development is significantly faster. researchgate.net This is attributed to a chain reaction mechanism involving the direct oxidation of the ester by hydroxyl radicals. researchgate.net The insoluble pigment particles are thus trapped within the fiber matrix, providing excellent wash and light fastness. textilelearner.netgoogle.com

Solubilisation Phenomena and Aggregation Behavior in Aqueous Systems

The behavior of solubilised vat dyes in aqueous solutions is complex and involves phenomena of solubilisation and aggregation, which can significantly impact the dyeing process.

Solubilised vat dyes, while water-soluble, are derived from large, hydrophobic parent molecules. rsc.org In aqueous solutions, these molecules have a tendency to self-associate or aggregate. whiterose.ac.ukmdpi.com This aggregation is driven by the hydrophobic interactions between the nonpolar parts of the dye molecules. whiterose.ac.uk

The extent of aggregation is influenced by factors such as dye concentration, temperature, and the presence of other solutes like electrolytes and hydrotropes (e.g., urea). whiterose.ac.ukmdpi.com Dye aggregation can be problematic in dyeing as it can lead to slower diffusion into the fiber and unlevel dyeing. whiterose.ac.uk

Hydrotropes like urea (B33335) are often used in dyeing formulations to act as disaggregating agents. whiterose.ac.uk They can improve dye solubility and reduce aggregation by disrupting the "ice cage" structure of water around the dye molecules and by interacting directly with the dye molecules. whiterose.ac.uk Surfactants can also be employed to solubilize hydrophobic dyes within their micelles, although this is more common for disperse dyes. nih.gov The solubilisation and aggregation state of the dye in the dyebath is a critical parameter that needs to be controlled to achieve uniform and efficient dyeing. whiterose.ac.uk

Role of Solubilizing Agents and Co-solvents in Dye Dispersion

Vat dyes, including the parent compound of this compound (C.I. Vat Violet 2), are characteristically insoluble in water. wikipedia.orgumt.edu.pktextilelearner.net Their application requires a chemical reduction process, known as "vatting," to convert them into a water-soluble "leuco" form. wikipedia.orgasianpubs.orgtextilelearner.net This is typically achieved using a reducing agent, such as sodium dithionite (B78146), in an alkaline solution provided by a solubilizing agent like sodium hydroxide. wikipedia.orgasianpubs.orgtextilelearner.net The primary role of the solubilizing agent is to form the soluble sodium salt of the reduced leuco-vat dye, which can then be absorbed by the textile fibers. textilelearner.nettextilelearner.net

Solubilised vat dyes, such as this compound, are a specific form where the dye is already sold in a stable, water-soluble state, typically as the sulfuric acid ester of the leuco-vat dye. umt.edu.pkworlddyevariety.com This circumvents the need for the initial vatting step by the user. However, even with these soluble forms, ensuring uniform dispersion and preventing re-aggregation are critical for achieving level dyeing. This is where co-solvents and dispersing agents become important.

Co-solvents, which are water-miscible solvents like alcohols, amides, and esters, can be added to the dyebath to enhance the solubility and dispersion of the dye. google.comchemategroup.com They can improve the affinity of the dye solution for the fabric and ensure the dye remains in a finely dispersed state. google.comborregaard.com In some advanced dyeing methods, such as using supercritical CO2 fluid, co-solvents are essential to increase the solubility of the vat dye in the non-aqueous medium. google.com Dispersing agents, such as lignin (B12514952) sulfonates or condensation products of naphthalene (B1677914) sulfonic acid, are also crucial for maintaining the insoluble dye particles that can form during the process in a fine dispersion, preventing stains and facilitating rapid re-reduction or rinsing. textilelearner.netchemategroup.comborregaard.com

Table 1: Functions of Agents in Vat Dye Dispersion
Agent TypeExamplesPrimary Function in Dyeing ProcessesReference
Solubilizing Agents Sodium Hydroxide (Caustic Soda)Provides the necessary alkaline pH to convert the reduced leuco-vat dye into its water-soluble salt form. wikipedia.orgasianpubs.org
Reducing Agents Sodium Dithionite (Hydrosulphite)Reduces the insoluble vat dye to its soluble leuco form (vatting). wikipedia.orgtextilelearner.net
Co-solvents Alcohols, Amides, Esters, Glycol EthersEnhance the solubility of the leuco dye, improve dye dispersion, and can increase the affinity of the dye solution for the fabric. google.comchemategroup.com
Dispersing Agents Lignin Sulfonates, Naphthalene Sulfonic Acid-Formaldehyde CondensatesKeep insoluble dye particles finely and uniformly dispersed in the dyebath to prevent aggregation and ensure even dyeing. textilelearner.netborregaard.com

Statistical Thermodynamics Approaches to Dye Solubilisation

Understanding the solubilization of dyes at a molecular level has been significantly advanced by the application of rigorous statistical thermodynamics, particularly the Kirkwood-Buff (KB) theory of solutions. whiterose.ac.ukcore.ac.ukresearchgate.net This theoretical framework allows for a quantitative analysis of the interactions between solute (dye) and solvent (water and co-solvent) molecules, providing insight into the driving forces of solubilization. whiterose.ac.uk

Research applying this approach to model dye systems has challenged classical hypotheses. For instance, in studying the effect of urea as a common solubilizing agent, two main hypotheses have been debated:

The Water Structure Hypothesis: This suggests that urea enhances solubility by disrupting the "ice cage" structure of water molecules that form around hydrophobic dye molecules. whiterose.ac.uk

The Direct Interaction Hypothesis: This posits that urea molecules directly interact with and accumulate around the dye molecules, thereby enhancing solubility. whiterose.ac.uk

Table 2: Key Findings from Statistical Thermodynamic Analysis of Dye Solubilization by Urea
HypothesisProposed MechanismConclusion from Kirkwood-Buff TheoryReference
Water Structure Hypothesis Urea acts as a "water structure breaker," disrupting the organized water shell around the dye molecule to increase solubility.This effect makes a minor contribution to the overall solubilization process. whiterose.ac.ukresearchgate.net
Direct Interaction Hypothesis Urea molecules favorably accumulate around the hydrophobic portions of the dye molecule, effectively shielding it from water and enhancing its dispersion.This is the primary driving force for urea-induced solubilization. whiterose.ac.ukresearchgate.net

Mechanisms of Dye De-aggregation in Solution

Dye molecules, particularly vat dyes with their large, planar, and hydrophobic structures, have a strong tendency to self-aggregate in aqueous solutions. whiterose.ac.ukmdpi.com This aggregation, which can proceed from monomers to dimers, trimers, and eventually colloidal-sized particles, is detrimental to the dyeing process as it leads to uneven color and poor fastness properties. whiterose.ac.uk The forces driving this aggregation are primarily van der Waals forces and hydrophobic interactions. mdpi.com

The mechanism of de-aggregation involves the addition of agents that can disrupt these intermolecular forces. Solubilizing agents and co-solvents like urea are effective not only in increasing solubility but also in promoting dye de-aggregation. whiterose.ac.uk The de-aggregation mechanism is directly linked to the solubilization mechanism described by statistical thermodynamics. By accumulating around the dye molecules, the co-solvent molecules create a physical barrier that prevents the dye molecules from stacking together. whiterose.ac.ukresearchgate.net

This process can be understood in terms of thermodynamics:

Enthalpic De-aggregation: For dyes where aggregation is mainly driven by enthalpy (favorable energetic interactions between dye molecules), the de-aggregation process is also enthalpic.

Entropic De-aggregation: For dyes where aggregation is driven by the hydrophobic effect (an entropic process related to the structuring of water), de-aggregation is primarily entropic. researchgate.net

The addition of a co-solvent like urea effectively alters the thermodynamics of the system, making the monomeric (de-aggregated) state of the dye more favorable in the solution. whiterose.ac.uk This ensures that the dye is present as individual molecules, which can more effectively penetrate and bind to the textile fibers, a principle that is essential for the successful application of this compound. textilelearner.net

Table 3: Mechanisms of Dye Aggregation and De-aggregation
ProcessDriving ForceMechanismRole of De-aggregating Agent (e.g., Urea)Reference
Aggregation Van der Waals forces; Hydrophobic interactionsPlanar dye molecules stack together to minimize contact with water, forming dimers and larger aggregates.N/A whiterose.ac.ukmdpi.com
De-aggregation Favorable interaction with co-solventCo-solvent molecules interact with and surround individual dye molecules, disrupting the intermolecular forces that cause stacking.The agent preferentially solvates the dye, making the monomeric state thermodynamically more stable in the solution. whiterose.ac.ukresearchgate.net

Applications in Advanced Materials and Industrial Processes Excluding Biological

Textile Science and Engineering Applications of Solubilised Vat Violet 2

Solubilised vat dyes, including this compound, represent a significant advancement in textile dyeing, offering enhanced versatility and efficiency. These dyes are water-soluble esters of the leuco-vat dye, which can be applied directly to fibers and then converted into the insoluble parent vat dye through oxidation and hydrolysis. daryatamin.com This unique application method underpins their use in various advanced textile engineering processes.

The development of solubilised vat dyes was a crucial innovation for enabling efficient continuous dyeing processes, which are more cost-effective and environmentally considerate for large-scale textile manufacturing. justdial.com Unlike traditional vat dyes that require a complex and often lengthy vatting process to become soluble, solubilised forms are ready-to-use in aqueous solutions, simplifying the dyeing procedure. justdial.comtextiletuts.com

Continuous dyeing methods, such as the pad-steam process, are optimized for use with these dyes. p2infohouse.org The process typically involves the following steps:

Padding: The textile substrate is passed through a trough containing the solubilised vat dye solution, where it becomes saturated with the dye. p2infohouse.org

Drying (Optional): In some configurations, the padded fabric is dried. This step must be carefully controlled to prevent pigment migration, which could lead to uneven coloring. p2infohouse.org

Chemical Pad / Development: The fabric is then passed through a chemical bath, often containing an acid and an oxidizing agent (like sodium nitrite), which initiates the conversion of the soluble leuco ester back to the insoluble pigment. scribd.comcbse.gov.in

Steaming/Fixation: The fabric is exposed to steam, which provides the necessary temperature and moisture to accelerate the hydrolysis and oxidation, effectively "fixing" the insoluble dye pigment within the fibers. p2infohouse.orggoogle.com

Soaping and Rinsing: A final soaping at a high temperature helps to remove any surface dye particles and stabilizes the final shade by promoting the correct crystalline form of the pigment. This is followed by rinsing to remove any residual chemicals. textilelearner.net

The use of solubilised forms in these continuous systems allows for higher production speeds, better reproducibility of shades, and reduced water consumption compared to traditional batch-wise exhaust dyeing methods. google.com

Table 1: Key Parameters in Continuous Dyeing with Solubilised Vat Dyes

Process StepKey ParametersPurposeSource
PaddingDye Concentration, Wet Pickup %Ensures uniform application of the dye liquor onto the fabric. p2infohouse.org
DevelopmentAcid Concentration, Oxidizing Agent Concentration, TemperatureInitiates hydrolysis of the ester and oxidation to the insoluble pigment. cbse.gov.inresearchgate.net
SteamingTemperature (e.g., 100-105°C), TimeAccelerates fixation of the dye within the fiber structure. p2infohouse.org
SoapingDetergent Concentration, Temperature, TimeRemoves unfixed dye, improves fastness, and achieves the final correct shade. textilelearner.net

The creation of smart textiles, which respond to environmental stimuli like light (photochromism) or temperature (thermochromism), is a growing area of materials science. doaj.orgresearchgate.net While many modern smart textiles use specialized microencapsulated dyes, the fundamental chemistry of vat dyes provides a basis for creating color-changing effects. icrc.ac.irtlr-journal.com The reversible transformation between the soluble, often colorless or lightly colored leuco form and the intensely colored, insoluble pigment form is a type of chromism. ekb.egacademia-arabia.com

Research has explored using light itself as a medium for fixing solubilised vat dyes, hinting at their potential in photochromic applications. researchgate.netdoaj.orgekb.eg In these processes, the fabric is impregnated with the solubilised vat dye, and exposure to a light source (such as sunlight or UV light) triggers the oxidation and development of the final color. researchgate.netekb.eg This principle is foundational to photochromism, where a molecule undergoes a reversible color change upon exposure to light. fibre2fashion.com Spirooxazines and spiropyrans are common organic photochromic dyes used in textiles, which can be encapsulated and applied to fabrics. fibre2fashion.comnih.gov

Similarly, thermochromic textiles change color in response to temperature changes. researchgate.net This is typically achieved using microcapsules containing a leuco dye, a color developer, and a solvent. tlr-journal.comresearchgate.net The melting of the solvent at a specific temperature allows the leuco dye and developer to interact, producing a color. As the temperature drops, the process reverses. The leuco-dye system at the heart of thermochromic technology is analogous to the leuco form of vat dyes.

Vat dyes are renowned for providing some of the best all-around fastness properties available for cellulosic fibers. scribd.comtextilelearner.net This exceptional durability is a direct result of their application chemistry and the physical state of the dye within the fiber.

Washing and Oxidation Fastness: The primary mechanism for the outstanding wash fastness is the aqueous insolubility of the final pigment. scribd.com During the dyeing process, the small, soluble leuco-vat molecule penetrates the amorphous regions of the cellulose (B213188) fiber. Subsequent oxidation converts it back into a large, insoluble pigment molecule which becomes physically trapped within the polymer matrix of the fiber. scribd.comtextilelearner.net This mechanical entrapment prevents the dye from being removed during washing. The stable, oxidized state of the pigment also grants it high resistance to oxidizing agents like bleach. worlddyevariety.com

Light Fastness: The excellent light fastness of many vat dyes, including those in the violet class, is attributed to the inherent stability of their chemical structures, which are often complex polycyclic aromatic systems like thioindigo (B1682309) or anthraquinone (B42736) derivatives. atamanchemicals.com These robust molecular structures are less susceptible to degradation by the high-energy photons found in UV light, a common cause of fading in less stable dyes. textileengineering.net However, lightfastness can vary between different vat dyes. scribd.com

Table 2: Fastness Ratings for this compound (C.I. 73386)

Fastness TestISO Rating (1-5)AATCC Rating (1-5)Source
Light Fastness54 worlddyevariety.com
Soaping (Fading)4- worlddyevariety.com
Soaping (Staining)5- worlddyevariety.com
Ironing54 worlddyevariety.com
Chlorine Bleach4-55 worlddyevariety.com
Oxygen Bleach4- worlddyevariety.com

Note: Ratings are on a scale of 1 to 5, where 5 represents the highest fastness.

Non-Textile Industrial Applications of Solubilised Vat Dyes

The robust properties of vat dyes extend their utility beyond textiles into other industrial applications where high performance is required.

The parent insoluble form of this compound is C.I. Vat Violet 2, which is also used as a pigment. atamanchemicals.com It is valued in the plastics and coatings industries for its intense color, excellent heat stability, and resistance to light and chemicals. atamanchemicals.com This makes it suitable for coloring a variety of materials where durability is paramount.

Polymers: In the plastics industry, the pigment is used in processing applications for materials like polyolefins, PVC, and polystyrene. Its heat resistance ensures that the color does not degrade during high-temperature manufacturing processes such as injection molding. atamanchemicals.com

Coatings and Inks: Due to its durability and non-fading characteristics, the pigment is incorporated into automotive finishes, industrial coatings, and printing inks. atamanchemicals.comsypigment.com Its chemical resistance makes it a reliable choice for applications where the final product may be exposed to harsh environmental conditions. atamanchemicals.comjustdial.com

Table 3: Properties of C.I. Pigment Violet 2 for Industrial Applications

PropertyValue/ObservationRelevanceSource
Chemical ClassThioindigoContributes to high stability and color characteristics. worlddyevariety.comworlddyevariety.com
Heat Resistance160°CAllows for use in high-temperature polymer processing. origochem.com
Light Fastness (BWS)4 (on a scale of 1-8)Ensures color permanence in applications exposed to light. origochem.com
Acid/Alkali ResistanceGoodIndicates stability in various chemical environments. origochem.com
Primary ApplicationsPrinting Inks, Paints, Coatings, PlasticsDemonstrates versatility across multiple industries. atamanchemicals.comsypigment.com

The unique chemistry of vat dyes has led to their exploration in a variety of advanced functional materials. Beyond textiles, there is emerging interest in their use for applications such as imaging, digital memory technologies, and electronic displays. mdpi.com The ability of these molecules to exist in two distinct, interconvertible forms (the soluble leuco and insoluble pigment states) can be harnessed for creating functional systems. These applications often require dyes with very specific and highly engineered chemical structures to achieve the desired performance in non-traditional media. mdpi.com

Use in Construction Materials

While primarily recognized for its role in textile dyeing, this compound, and its parent compound Vat Violet 2, have found a niche application in the coloration of construction materials. The inherent properties that make it a durable textile colorant, such as lightfastness and resistance to alkaline environments, translate well to the requirements of certain building products.

The primary application in this sector is the integral coloring of cementitious products. This includes, but is not limited to, colored concrete, mortars, and decorative architectural elements. The dye, in its solubilised form, can be incorporated into the water used for the concrete mix, theoretically allowing for a more uniform dispersion of color throughout the material compared to a pigment that is merely mixed in. The alkaline nature of the cement provides a suitable environment for the fixation of the vat dye.

Research in this area has explored the impact of the dye on the mechanical properties of the concrete. Studies have investigated whether the inclusion of the dye affects parameters such as compressive strength, setting time, and long-term durability. While detailed, large-scale studies are not widely published in mainstream civil engineering literature, the principle relies on the chemical transformation of the soluble leuco ester back to the insoluble pigment form within the cement matrix as it cures and is exposed to atmospheric oxygen. This process is analogous to the oxidation step in textile dyeing.

The key advantages of using a solubilised vat dye in construction materials include:

Uniform Coloration: Potential for a more consistent, through-body color rather than a surface coating that can chip or wear away.

Durability: The parent pigment, Vat Violet 2, exhibits good lightfastness, which is crucial for exterior construction applications. artiscreation.com

Alkali Resistance: The dye is stable in the highly alkaline environment of fresh concrete.

However, the economic feasibility of using a relatively expensive specialty dye like this compound in bulk construction materials remains a significant barrier to widespread adoption. Its use is more likely in high-value, decorative applications where the unique, brilliant reddish-purple hue is desired. worlddyevariety.comworlddyevariety.com

Innovation in Application Processes for Resource Efficiency

The traditional application of vat dyes, including Vat Violet 2, is a resource-intensive process, typically requiring large volumes of water, reducing agents, and energy. researchgate.net Innovations have focused on mitigating these environmental and economic drawbacks. For this compound, which is already a step towards easier application by eliminating the initial vatting step for the user, further process optimizations are being explored. p2infohouse.orgjustdial.com

One area of innovation is the development of low-liquor-ratio dyeing systems . By reducing the amount of water required in the dyeing process, significant savings in water consumption and energy for heating can be achieved. arts.ac.uk This is particularly relevant for industrial applications beyond textiles where the dye might be used, such as in the coloration of paper products or other porous materials. justdial.com

Another significant advancement is the exploration of alternative oxidation methods . The regeneration of the insoluble pigment from the soluble leuco ester form traditionally uses chemical oxidizing agents like sodium nitrite (B80452) in an acidic medium. p2infohouse.org Research has investigated more environmentally benign methods. One novel approach involves using light as a catalyst for the oxidation process. academia-arabia.comresearchgate.net Studies have shown that exposing the material treated with the solubilised vat dye to sunlight or UV light can effectively fix the dye, converting the soluble leuco form back to the insoluble pigment. academia-arabia.comresearchgate.net This photo-oxidation process could potentially reduce the need for chemical oxidants and the subsequent wastewater treatment required to remove them.

Furthermore, process engineering advancements like the use of ultrasonics and microwave technology are being tested to enhance the efficiency of dyeing processes. researchgate.net Sonication can improve dye penetration and fixation by creating cavitation, which breaks down dye aggregates and facilitates more uniform application. arts.ac.uk While much of this research is centered on textile dyeing, the principles are transferable to other industrial applications of the dye.

Data Tables

Table 1: Chemical Identification of this compound and Related Compounds

Common NameC.I. NameC.I. NumberCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )Chemical Class
This compoundThis compound7338610126-91-7C₁₈H₁₂Cl₂Na₂O₈S₄ worlddyevariety.com599.42 worlddyevariety.comThioindigo worlddyevariety.com
Vat Violet 2Vat Violet 2733855462-29-3C₁₈H₁₀Cl₂O₂S₂ worlddyevariety.comnih.gov393.31 worlddyevariety.comThioindigo worlddyevariety.com
Vat Violet 1Vat Violet 1600101324-55-6C₃₄H₁₄Cl₂O₂ ritan-chemical.com525.38 ritan-chemical.comAnthraquinone ritan-chemical.com

Table 2: Properties of this compound and Vat Violet 2

CompoundAppearanceSolubility
This compoundPurple powder. worlddyevariety.comSoluble in water, insoluble in ethanol (B145695) and organic solvents. worlddyevariety.com
Vat Violet 2Purple powder. worlddyevariety.comInsoluble in water, soluble in xylene. worlddyevariety.com

Environmental Fate and Degradation Research

Analytical Methodologies for Environmental Monitoring and Degradation Product Identification

Accurate monitoring of Solubilised Vat Violet 2 and its transformation products in environmental samples is crucial for assessing its environmental impact and the effectiveness of remediation technologies. Researchers employ a variety of sophisticated analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating, identifying, and quantifying the components of a mixture. In the context of this compound degradation, HPLC is frequently used to track the disappearance of the parent dye molecule and the emergence of various intermediate compounds formed during the degradation process. For instance, in studies investigating advanced oxidation processes, HPLC analysis can reveal the formation of smaller, often colorless, organic molecules resulting from the cleavage of the dye's chromophore.

Capillary Electrophoresis (CE) offers an alternative and complementary separation technique. CE separates ions based on their electrophoretic mobility with the use of an applied voltage. This method is particularly useful for analyzing charged species and can provide high-resolution separation of complex mixtures of degradation intermediates.

Table 1: Application of Chromatographic and Electrophoretic Techniques

Technique Application for this compound Key Findings
High-Performance Liquid Chromatography (HPLC) Monitoring the concentration of the parent dye during degradation studies. Separation and potential identification of intermediate breakdown products. Enables quantification of dye removal efficiency and provides insights into the complexity of the degradation pathway by revealing the number and relative abundance of intermediates.
Capillary Electrophoresis (CE) Separation of charged intermediates formed during degradation. Offers high separation efficiency and is suitable for analyzing small sample volumes, complementing HPLC data.

UV-Visible (UV-VIS) spectroscopy is a widely used technique for the quantitative determination of dyes in aqueous solutions. This method relies on the principle that dye molecules absorb light at specific wavelengths in the visible and ultraviolet regions of the electromagnetic spectrum. The amount of light absorbed at the wavelength of maximum absorbance (λmax) is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert law.

For this compound, the change in the absorption spectrum, particularly the decrease in the intensity of the main visible band, is a primary indicator of the decolorization of the dye solution. This makes UV-VIS spectroscopy a straightforward and effective method for monitoring the efficiency of various degradation processes in real-time.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of mixtures. In the study of this compound degradation, TLC can be employed to separate the parent dye from its degradation products. By comparing the retardation factors (Rf values) of the spots on the TLC plate before and after treatment, researchers can get a qualitative picture of the changes occurring in the chemical composition of the sample. This can help in identifying the completion of the degradation process or the formation of new compounds.

Degradation Pathways and Mechanisms of this compound

Understanding the pathways through which this compound breaks down is essential for developing effective environmental remediation strategies. Research has focused on chemical and photolytic methods to degrade this persistent dye.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). Various AOPs have been investigated for the degradation of this compound.

Studies have shown that AOPs can effectively decolorize and degrade the dye. The degradation mechanism typically involves the attack of hydroxyl radicals on the dye molecule, leading to the cleavage of the chromophoric structure. This initial attack results in the formation of various aromatic intermediates. With continued oxidation, these intermediates are further broken down into smaller aliphatic acids and, ultimately, can be mineralized to carbon dioxide, water, and inorganic ions.

Table 2: Research Findings on AOP Degradation of this compound

AOP Method Reagents/Conditions Outcome
Fenton's Reagent Fe²⁺ / H₂O₂ Effective decolorization and degradation through the generation of hydroxyl radicals.
Photo-Fenton Fe²⁺ / H₂O₂ / UV light Enhanced degradation rates compared to the Fenton process due to the photochemical regeneration of Fe²⁺.
Ozonation O₃ Direct attack by ozone or indirect attack by hydroxyl radicals leads to the breakdown of the dye structure.
UV/H₂O₂ UV light / H₂O₂ Photolysis of hydrogen peroxide generates hydroxyl radicals, which then oxidize the dye molecule.

Photolytic degradation involves the breakdown of chemical compounds by light energy. The susceptibility of this compound to photodegradation has been a subject of scientific inquiry. When exposed to light, particularly in the presence of a photosensitizer or a photocatalyst, the dye molecule can undergo transformations.

Direct photolysis, where the dye molecule itself absorbs light and undergoes a chemical change, can occur. However, the efficiency of this process may be limited. More effective degradation is often achieved through photocatalysis, for example, using semiconductor materials like titanium dioxide (TiO₂). In this process, the photocatalyst absorbs light energy and generates reactive oxygen species, including hydroxyl radicals, which then attack and degrade the dye molecule in a manner similar to AOPs.

Electrochemical Degradation Mechanisms and Reduction Potential Studies

Electrochemical methods offer a promising alternative for degrading persistent dyes like this compound. These techniques utilize the power of electrons to break down the complex dye molecules. The process of electrochemical degradation is significantly influenced by operational parameters such as current density, pH, and the presence of electrolytes. mdpi.com

Research on the electrochemical degradation of similar dyes, such as Crystal Violet, has shown that increasing the current density generally enhances the rate of color removal. mdpi.com For instance, in one study, increasing the current density from 20 mA cm⁻² to 60 mA cm⁻² resulted in a significant increase in decolorization, from 23% to 100%. mdpi.com The degradation process is often accelerated by the presence of chloride ions, which facilitate indirect oxidation of the dye molecules in the solution. mdpi.com

The reduction potential is a crucial factor in the application of vat dyes. For a vat dye to be effectively applied to a fiber, it must first be reduced to its soluble leuco form. This reduction typically requires a potential in the range of -750 mV to -1000 mV. tekstilec.si Traditionally, this is achieved using chemical reducing agents like sodium hydrosulfite. tekstilec.sicwejournal.org However, electrochemical methods can also be employed to achieve the necessary reduction potential, offering a more sustainable alternative by replacing chemical agents with electrons. researchgate.net Studies have explored using iron (II) salts, which can be solubilized to generate a high reduction potential, as an eco-friendlier reducing system. tekstilec.si

A study on a poly(Vat Violet 2R) modified glassy carbon electrode demonstrated its effectiveness in the electrochemical detection and degradation of the pesticide carbendazim. researchgate.net This indicates the potential of Vat Violet 2 derivatives in facilitating electrochemical reactions, which could be harnessed for its own degradation. The study highlighted that the degradation performance was proportional to the electrolytic current, which is linked to the increased generation of hydroxyl radicals (•OH), the primary oxidizing species. researchgate.net

Table 1: Factors Influencing Electrochemical Degradation

ParameterEffect on DegradationExample/Observation
Current DensityHigher current density generally increases degradation rate.Increasing current from 20 to 60 mA cm⁻² increased decolorization from 23% to 100% for a similar dye. mdpi.com
pHOptimal pH can significantly affect efficiency. For a similar dye, near-neutral pH (4-7) showed the fastest decolorization. mdpi.comQuasi-complete decolorization was achieved at pH 4 and 7 after 30 minutes. mdpi.com
Electrolyte (e.g., NaCl)Presence of chloride ions can accelerate degradation through indirect oxidation.Indirect electrolysis with NaCl facilitates faster mineralization and discoloration. mdpi.com
Reduction PotentialA specific negative potential is required for the initial reduction step in vat dyeing, which can be achieved electrochemically.A potential of -750 mV to -1000 mV is needed for proper reduction of vat dyes. tekstilec.si

Biodegradation Pathways and Identification of Biotransformation Products

Biodegradation is a key process in the environmental fate of dyes, involving the breakdown of complex organic molecules by microorganisms. researchgate.net While vat dyes are generally known for their resistance to biodegradation due to their large molecular size and insolubility, solubilised forms can be more accessible to microbial action. researchgate.netresearchgate.net

The biodegradation of dyes often occurs through a series of metabolic pathways. For many complex organic compounds, the initial step involves an oxygenase enzyme introducing a hydroxyl group, making the molecule more reactive. researchgate.net This is followed by further oxidation and, in the case of cyclic compounds, ring-opening, eventually leading to simpler molecules that can be fully metabolized by microbes. researchgate.net

Research into the biodegradation of various dyes has identified several biotransformation products. For example, studies on other dyes have shown that microorganisms can cleave azo linkages or modify aromatic structures, leading to the formation of smaller, often less colored, compounds like phthalic acid or various sulfonic acid derivatives. researchgate.netuga.edu While specific studies on the biotransformation products of this compound are limited, the general principles of dye biodegradation suggest that its breakdown would likely involve the cleavage of the thioindigo (B1682309) structure and subsequent degradation of the resulting aromatic fragments.

The effectiveness of biodegradation can be enhanced by using microbial consortia, where different microorganisms work together to break down the dye. nih.gov White-rot fungi are particularly efficient at degrading synthetic dyes due to the array of enzymes they produce. nih.gov However, most research has focused on decolorization, with fewer reports identifying the specific biotransformation products and assessing their potential toxicity. researchgate.net

Environmental Impact Mitigation Strategies in Industrial Effluents

The textile industry is a major source of water pollution, and the effluents from dyeing processes require significant treatment to mitigate their environmental impact. epa.govirjmets.com

Wastewater Treatment Technologies for Dye Removal (e.g., Adsorption, Flocculation)

Several physical and chemical technologies are employed to remove dyes from industrial wastewater. d-nb.infosci-hub.se

Adsorption: This process involves binding the dye molecules to the surface of an adsorbent material. Various materials have been studied for their ability to adsorb dyes. For instance, diatomite earth modified with carbon has been shown to be an effective adsorbent for Crystal Violet, with a surface area of 73.15 m²/g. nih.gov Surfactant-modified alumina (B75360) has also proven highly efficient, achieving approximately 99% removal of Crystal Violet even at high concentrations. researchgate.net

Flocculation: This technique uses chemicals called flocculants to cause the dye particles to aggregate into larger flocs, which can then be easily removed by sedimentation or filtration. doi.org Both chemical and natural coagulants are used. Studies on other vat dyes have shown high removal efficiencies using chemical coagulants like ferric chloride (97.26%) and aluminum chloride (94.46%). ut.ac.ir Natural coagulants, such as okra pods and tamarind mucilage, are also being explored as biodegradable and cost-effective alternatives, showing promising removal efficiencies of over 92% and 60% for certain vat dyes, respectively. ut.ac.irnih.gov

Table 2: Comparison of Wastewater Treatment Technologies for Vat Dyes

TechnologyAgent/MaterialDye TypeRemoval EfficiencyReference
AdsorptionDiatomite Earth & CarbonCrystal VioletHigh adsorption capacity nih.gov
Surfactant-modified AluminaCrystal Violet~99% researchgate.net
FlocculationFerric Chloride (FeCl₃)Vat Green 397.26% ut.ac.ir
Aluminum Chloride (AlCl₃)Vat Green 394.47% ut.ac.ir
Tamarind MucilageSolubilised Vat Golden Yellow60% nih.gov

Sustainable Dyeing Practices for Reduced Environmental Burden

Reducing the environmental impact of dyeing starts with the process itself. Sustainable dyeing practices aim to minimize the use of water, energy, and harmful chemicals.

One of the main environmental concerns with traditional vat dyeing is the use of sodium hydrosulfite as a reducing agent, which produces toxic sulfur compounds in the effluent. cwejournal.orgnih.gov Eco-friendly alternatives are being actively researched. These include:

Electrochemical Reduction: Using electrons from electricity to reduce the dye, eliminating the need for chemical reducing agents. researchgate.net

Alternative Reducing Agents: Exploring organic compounds like hydroxyacetone (B41140) or natural reducing agents derived from plant extracts (e.g., pineapple barks, watermelon) have shown potential. tekstilec.sinih.gov Another approach involves reviving the "copperas method" using iron (II) salts, which are more eco-friendly than hydrosulfite. tekstilec.sicwejournal.org

Process Optimization: Techniques like pad-ox dyeing methods can reduce water usage and effluent pollution. slideshare.net

These sustainable practices not only decrease the pollution load but can also lead to cost savings in wastewater treatment. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) forms the bedrock for understanding the electronic structure of molecules like Vat Violet 2. northwestern.edumiracosta.edu By solving the Schrödinger equation for the system, QM calculations can determine the wavefunctions and energy levels of the electrons. northwestern.edu This information is crucial for elucidating the molecule's stability, geometry, and chemical reactivity. mdpi.com

For thioindigo (B1682309) dyes such as Vat Violet 2, QM methods can predict the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. frontiersin.org The HOMO-LUMO gap is a key determinant of the molecule's color and its susceptibility to electronic excitation. Computational studies on related dye systems have demonstrated that functional groups can significantly alter these electronic properties. acs.org For instance, the introduction of electron-donating or electron-withdrawing groups can modify the energy levels, thereby tuning the dye's color. acs.org While specific QM studies on Solubilised Vat Violet 2 are not prevalent in public literature, the principles are widely applied to design and understand dye molecules. mdpi.commdpi.com The reactivity of the dye, including its behavior during the vatting process (reduction to the leuco form) and subsequent oxidation, can be modeled to understand the changes in electronic structure that facilitate these transformations. researchgate.net

Table 1: Overview of Quantum Mechanical Methods and Their Applications

Computational Method Key Application Information Yielded Relevance to this compound
Hartree-Fock (HF) Initial electronic structure approximation. arxiv.org Molecular orbital energies, electronic configuration. Provides a baseline understanding of the electronic arrangement.
Density Functional Theory (DFT) Calculation of electronic structure and properties. mdpi.com Electron density, HOMO/LUMO energies, reaction pathways. Predicts color, reactivity, and stability; guides functionalization. arxiv.orgresearchgate.net
Time-Dependent DFT (TD-DFT) Prediction of excited states and spectra. acs.orgresearchgate.net UV-Vis absorption spectra, electronic transition energies. Explains the origin of the dye's brilliant reddish-purple color. worlddyevariety.comworlddyevariety.com

| Ab initio methods | High-accuracy electronic structure calculations. srict.indaryatamin.com | Precise energy levels, bond strengths, and geometries. | Offers benchmark data for validating less computationally intensive methods. |

Molecular Dynamics (MD) Simulations for Solvation and Aggregation Phenomena

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. su.se For this compound, MD simulations are particularly useful for investigating its behavior in solution, specifically the phenomena of solvation and aggregation. nih.gov

Solvation refers to the interaction of solute molecules with solvent molecules. In the case of this compound, which is designed for aqueous application, MD simulations can model how water molecules arrange themselves around the dye molecule. worlddyevariety.commdpi.com This "solvation shell" is critical to the dye's solubility and stability in the dyebath. The simulations can provide detailed information on interaction energies and the specific orientation of water molecules relative to the dye's sulfate (B86663) groups and aromatic core. mdpi.comresearchgate.net

Aggregation, the process by which molecules clump together, is another key phenomenon for dyes. mdpi.com In solution, dye molecules can form aggregates, which can affect the color intensity and the evenness of the dyeing process. MD simulations can predict the tendency of this compound molecules to aggregate, revealing the driving forces (e.g., van der Waals interactions, hydrophobic effects) and the preferred orientation of molecules within an aggregate. nih.govbiorxiv.org Understanding aggregation is crucial for optimizing dyeing conditions to ensure uniform color application.

Density Functional Theory (DFT) Applications in Dye Design and Functionalization

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying dye molecules due to its favorable balance of accuracy and computational cost. arxiv.orgdokumen.pub DFT is extensively used to guide the design of new dyes and the functionalization of existing ones, like Vat Violet 2, to achieve desired properties. researchgate.netresearchgate.net

In dye design, DFT can be used to screen potential molecular structures before they are synthesized in the lab, saving time and resources. arxiv.org By calculating properties such as the HOMO-LUMO gap, absorption spectra, and color, chemists can predict how a modification to the core structure of Vat Violet 2 would impact its characteristics. mdpi.comresearchgate.net For example, DFT calculations can explore how replacing the chlorine atoms or methyl groups on the thioindigo skeleton with other substituents would shift the absorption wavelength and, consequently, the color. acs.org

Functionalization studies using DFT can also predict changes in other important properties, such as solubility and lightfastness. By modeling the electronic effects of different functional groups, researchers can identify modifications that enhance the dye's performance for specific applications in textiles or even in advanced materials for organic electronics. researchgate.net

Prediction of Spectroscopic Properties from First Principles

"First principles" or ab initio computational methods allow for the prediction of molecular properties, including spectroscopic data, directly from fundamental quantum mechanical principles without reliance on experimental parameters. fda.gov Time-Dependent Density Functional Theory (TD-DFT) is a prominent first-principles method used to calculate the electronic absorption spectra of dye molecules. acs.orgresearchgate.net

For this compound, TD-DFT calculations can predict its UV-Visible absorption spectrum. The calculation identifies the energies of electronic transitions from the ground state to various excited states. The transition with the highest probability (oscillator strength) in the visible region corresponds to the dye's maximum absorption wavelength (λmax), which determines its color. acs.org The brilliant reddish-purple color of the dye is a direct consequence of its strong absorption of light in the yellow-green portion of the visible spectrum. worlddyevariety.comworlddyevariety.com

These theoretical predictions are invaluable for interpreting experimental spectra and understanding the structural basis of color. They can explain, for example, how the thioindigo structure, with its conjugated system of double bonds, gives rise to its characteristic color. mdpi.comworlddyevariety.com

Computational Approaches to Reaction Mechanism Elucidation in Synthesis and Degradation

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involved in the synthesis and degradation of dyes like this compound. utas.edu.au

The synthesis of the parent compound, Vat Violet 2, involves steps such as cyclization and oxidation. worlddyevariety.com Computational methods can model the potential energy surface of the reaction, identifying transition states and intermediates along the reaction pathway. utas.edu.au This allows chemists to understand the energetic barriers of each step and identify the most likely mechanism. For the solubilization step, where the leuco form of Vat Violet 2 is treated with an agent like chlorosulfonic acid, computational models can clarify how the sulfate groups are attached to the molecule. worlddyevariety.com

Similarly, understanding the degradation pathways of the dye is crucial for assessing its environmental impact and lightfastness. Dyes can degrade through processes like photodegradation upon exposure to light. mdpi.com Computational models can simulate the initial steps of photodegradation, such as the absorption of a photon and the subsequent chemical reactions involving reactive species like hydroxyl radicals. mdpi.comrsc.org By mapping out the degradation mechanism, researchers can design more stable and environmentally benign dye molecules. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel Solubilised Vat Violet 2 Derivatives with Enhanced Functionality

The core structure of this compound, a thioindigo-based dye, provides a versatile platform for chemical modification to create derivatives with specialized properties. worlddyevariety.comworlddyevariety.com Current research is exploring the synthesis of new derivatives that offer functionalities beyond simple coloration. floxytiedye.com

Future research will likely focus on:

Enhanced Solubility and Stability: While solubilised vat dyes are water-soluble, further modifications could improve their stability in various dyeing conditions and enhance their solubility, potentially leading to more efficient and uniform dyeing processes. p2infohouse.orgjustdial.com The synthesis of these dyes involves reacting the leuco-vat form with agents like chlorosulfonic acid in the presence of pyridine (B92270) to introduce sulfate (B86663) ester groups, which impart water solubility. worlddyevariety.comkvmwai.edu.in

Stimuli-Responsive Characteristics: Researchers are investigating the development of functional vat dyes that can respond to external stimuli such as light, heat, or pH. floxytiedye.com This could lead to the creation of "smart textiles" with color-changing capabilities for applications in fashion, safety, and diagnostics.

Specialized Properties: There is growing interest in incorporating properties like flame retardancy and conductivity into the dye molecule itself. floxytiedye.com This could result in textiles with inherent safety features or electronic capabilities, expanding the use of this compound into technical textiles for protective clothing and flexible electronics. floxytiedye.com

Table 1: Potential Functional Enhancements for this compound Derivatives

Enhanced Functionality Potential Application
Increased Solubility More efficient and eco-friendly dyeing processes.
Photochromism Color-changing textiles for fashion and UV protection indicators. ekb.eg
Thermochromism Temperature-sensitive fabrics for safety and aesthetics.
Flame Retardancy Inherent fire safety in textiles for protective gear. floxytiedye.com

Integration of this compound into Multifunctional Material Systems

The unique properties of this compound make it a candidate for integration into advanced, multifunctional material systems. This moves beyond traditional textile dyeing to create materials with combined functionalities.

Key areas of future research include:

Polymer Composites: Incorporating this compound into polymer matrices could lead to the development of colored plastics and films with high durability and specific optical properties. Vat dyes are already used in coloring plastics, and their resistance to migration and fading is a key advantage. floxytiedye.com

Advanced Coatings: The dye could be used in the formulation of specialized coatings that provide not only color but also other functionalities, such as UV protection or anti-counterfeiting features, similar to how vat dyes are used in banknote printing. floxytiedye.com

Biomaterial Integration: Exploring the compatibility of this compound with biomaterials could open up new possibilities in fields like medical textiles and biodegradable plastics, although this would require extensive research into biocompatibility.

Advanced Environmental Remediation Techniques for Dye-Containing Effluents

The environmental impact of dye-containing wastewater is a significant concern. While solubilised vat dyes offer advantages in application, the effluent from dyeing processes still requires effective treatment.

Future research is expected to focus on:

Advanced Oxidation Processes (AOPs): AOPs, such as Fenton reactions and photocatalysis, are being investigated for their effectiveness in degrading the stable structures of vat dyes. abpsoil.com These methods aim to break down the dye molecules into less harmful compounds.

Bioremediation: The use of microorganisms or enzymes to decolorize and degrade dye effluents offers a more environmentally friendly alternative to conventional chemical treatments. Research into identifying and engineering microbes specifically for the degradation of thioindigo-based dyes like this compound is a promising area.

Adsorption Techniques: The development of novel, low-cost adsorbents for the removal of solubilised vat dyes from water is an ongoing area of research. While some studies have focused on other dye classes, the principles can be adapted for vat dyes.

Table 2: Emerging Environmental Remediation Techniques

Technique Mechanism Potential Advantage
Advanced Oxidation Processes Generation of highly reactive hydroxyl radicals to degrade dye molecules. abpsoil.com Effective for stable and recalcitrant dye structures.
Bioremediation Use of microorganisms or enzymes to break down dyes. Environmentally friendly and potentially lower cost.
Electrochemical Treatment Reduction or oxidation of dyes at an electrode surface. researchgate.net Reduces the need for harsh chemical reducing agents. researchgate.net

Cross-Disciplinary Research Synergies in Materials Science and Sustainable Chemistry

The future advancement of this compound and similar dyes will heavily rely on collaboration between different scientific fields. floxytiedye.com

Materials Science: Expertise in materials science is crucial for developing the multifunctional systems described in section 8.2. Understanding the interaction between the dye and different host materials is key to creating new products with enhanced properties.

Sustainable Chemistry: The principles of green chemistry are guiding the development of more environmentally benign synthesis routes and application processes for vat dyes. abpsoil.com This includes exploring less hazardous solvents, reducing energy consumption, and designing dyes that are more easily biodegradable after their useful life.

Computational Chemistry: Molecular modeling and computational simulations can accelerate the design of new dye derivatives with desired properties, reducing the need for extensive trial-and-error laboratory synthesis.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound, leading to innovations that are both technologically advanced and environmentally responsible. floxytiedye.com

Q & A

Q. What are the established synthesis pathways for Solubilised Vat Violet 2, and how do reaction conditions influence product purity?

this compound is synthesized via sulfation of leuco vat dyes using sulfuric acid to form sulfate esters, as illustrated in the conversion from leuco vat dye to its solubilised form . Key parameters include acid concentration, temperature, and reaction time. For example, excessive H2SO4 may lead to over-sulfation, reducing dye stability. Standard protocols recommend monitoring pH and intermediate solubility to optimize yield .

Q. How is the solubility of this compound quantified in aqueous and organic solvents?

Solubility is determined using gravimetric or spectrophotometric methods under standardized conditions (e.g., GB/T 1639-2006). For aqueous solubility, prepare dye solutions at 25°C and measure absorbance at λmax (typically 550–600 nm for violet dyes). Organic solvent compatibility (e.g., ethanol, DMSO) is assessed via phase separation tests, with solubility thresholds defined as ≥1 mg/mL .

Q. What analytical techniques are used to characterize this compound’s chemical structure and purity?

  • UV-Vis spectroscopy : Confirm λmax and molar absorptivity (ε) in pH-buffered solutions.
  • HPLC-MS : Resolve sulfate ester derivatives and detect impurities (e.g., incomplete sulfation byproducts).
  • Elemental analysis : Validate sulfur content to confirm esterification efficiency .

Q. How do researchers ensure reproducibility in dyeing experiments using this compound?

Follow ISO/GB/T standards for textile dyeing (e.g., GB/T 1637-2003):

  • Standardize fabric pre-treatment (e.g., scouring, bleaching).
  • Control dye bath parameters: pH (10–12), temperature (60–80°C), and redox potential.
  • Validate colorfastness via accelerated washing/light exposure tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported λmax values for this compound across studies?

Discrepancies often arise from solvent polarity, pH, or aggregation effects. To address this:

  • Compare absorbance spectra in identical solvents (e.g., 0.1 M NaOH vs. water).
  • Use dynamic light scattering (DLS) to detect colloidal aggregates that alter spectral profiles.
  • Cross-reference with crystallographic data (if available) to correlate structure-spectral relationships .

Q. What strategies optimize this compound’s stability in long-term storage or under experimental conditions?

  • Lyophilization : Freeze-dry dye solutions to prevent hydrolysis of sulfate esters.
  • Antioxidants : Add 0.1% w/v sodium dithionite to reduce oxidative degradation.
  • pH control : Store in alkaline buffers (pH 9–10) to minimize ester bond cleavage .

Q. How can this compound be integrated into multimodal biofilm quantification assays?

Adapt crystal violet biofilm staining protocols :

  • Replace crystal violet with this compound (0.5% w/v in ethanol).
  • Post-staining, solubilize dye using 95% ethanol + 5% SDS (v/v) to dissolve lipid-rich biofilms.
  • Quantify via microplate reader (OD600), ensuring calibration against biofilm biomass standards.

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

Implement a factorial design of experiments (DoE):

  • Variables: H2SO4 concentration (X1), reaction time (X2), temperature (X3).
  • Response metrics: Yield (%), sulfate content (S%), solubility.
  • Use ANOVA to identify significant factors and optimize robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.